molecular formula C22H17NO2 B14450436 3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid CAS No. 75175-12-1

3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid

Cat. No.: B14450436
CAS No.: 75175-12-1
M. Wt: 327.4 g/mol
InChI Key: FWAVFXJDPXAZFF-UHFFFAOYSA-N
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Description

3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is an organic compound that features a biphenyl structure linked to a prop-2-enoic acid moiety through an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid typically involves the condensation of 4-aminobiphenyl with cinnamaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Biphenyl quinones.

    Reduction: 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methyl]amino}phenyl)prop-2-enoic acid.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is not fully understood. it is believed to interact with cellular proteins through its imine group, potentially inhibiting enzymes or modulating receptor activity. The biphenyl structure may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(4-Hydroxyphenyl)methylidene]amino]benzoic acid: Similar structure with a hydroxy group instead of a biphenyl moiety.

    3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)propanoic acid: Similar structure but with a saturated propanoic acid instead of a prop-2-enoic acid.

Uniqueness

3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is unique due to its combination of a biphenyl structure and an imine-linked prop-2-enoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

75175-12-1

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

3-[4-[(4-phenylphenyl)methylideneamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C22H17NO2/c24-22(25)15-10-17-8-13-21(14-9-17)23-16-18-6-11-20(12-7-18)19-4-2-1-3-5-19/h1-16H,(H,24,25)

InChI Key

FWAVFXJDPXAZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C=CC(=O)O

Origin of Product

United States

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